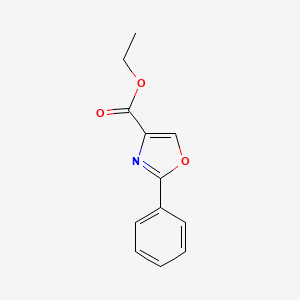

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMURDPWNJICYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341205 | |

| Record name | Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39819-39-1 | |

| Record name | Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Phenyl 1,3 Oxazole 4 Carboxylate and Its Derivatives

Classical and Modern Synthetic Routes to the 1,3-Oxazole Core

The construction of the 1,3-oxazole ring system, particularly when substituted with functional groups like the phenyl and ethyl carboxylate moieties, is a central theme in organic synthesis. The following sections detail the primary methodologies employed.

Cyclization Reactions for 1,3-Oxazole Ring Formation

The formation of the oxazole (B20620) ring is the cornerstone of synthesizing the target compound. Classical methods, established for over a century, remain relevant, while newer variations offer improved efficiency and substrate scope.

The Robinson-Gabriel synthesis is a fundamental method that involves the intramolecular cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by a cyclodehydrating agent, such as sulfuric acid or polyphosphoric acid, to yield the oxazole core. wikipedia.orgijpsonline.com For the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, a suitable α-benzamido-β-ketoester would be the required precursor. Variations of this method have been developed, including microwave-assisted syntheses using Burgess reagent and solid-phase approaches. wikipedia.orgresearchgate.net

Another cornerstone is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. wikipedia.orgdbpedia.org This reaction constructs 2,5-disubstituted oxazoles from the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgresearchgate.net While traditionally used for 2,5-diaryl oxazoles, it highlights a classic strategy for building the core ring structure. wikipedia.org

The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides, providing a direct and efficient route to this substitution pattern. ijpsonline.com More recent developments include methods starting from α-amino acids, which can be converted to intermediate α-acylamino aldehydes and then cyclodehydrated using reagents like triphenylphosphine/hexachloroethane to form 2,4-disubstituted oxazoles. researchgate.netnih.gov

| Synthetic Method | Key Reactants | Typical Catalyst/Reagent | Resulting Substitution Pattern | Reference |

|---|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H₂SO₄, Polyphosphoric acid | Polysubstituted | wikipedia.orgsynarchive.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted | wikipedia.orgdbpedia.org |

| Bredereck Reaction | α-Haloketone, Amide | - | 2,4-Disubstituted | ijpsonline.com |

| From α-Amino Acids | α-Amino acid derivative | Triphenylphosphine/Hexachloroethane | 2,4-Disubstituted | nih.gov |

Esterification and Installation of the Carboxylate Moiety

The ethyl carboxylate group at the C4 position is a crucial functional handle. Its installation can be achieved at different stages of the synthesis. One common strategy involves starting with a precursor that already contains the ester functionality, such as ethyl bromopyruvate, which can be condensed with a thioformamide (B92385) in the Hantzsch thiazole (B1198619) synthesis, a related heterocyclic synthesis. orgsyn.org

Alternatively, the synthesis can begin with a precursor like an α-amino acid, which contains a carboxylic acid that is later esterified. nih.gov A direct method for creating the C4-ester involves the reaction of a suitable precursor with ethyl chloroacetate (B1199739). For instance, a related synthesis involves reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of a base like potassium carbonate to install an ethyl acetate (B1210297) group. nih.gov This highlights a general strategy where a nucleophilic precursor is alkylated with an ethyl haloacetate. In many modern syntheses, the ester group is carried through from a starting material like ethyl acetoacetate. acs.org

Palladium-Catalyzed (Hetero)arylation Strategies

Palladium catalysis offers powerful and regiocontrolled methods for forming C-C bonds, which are essential for introducing the phenyl group onto the oxazole core. A highly efficient route involves the direct (hetero)arylation of a pre-formed ethyl oxazole-4-carboxylate. organic-chemistry.orgnih.gov This approach allows for the regiocontrolled coupling of the C2 or C5 position of the oxazole ring with various iodo-, bromo-, and even chloro(hetero)aromatics. organic-chemistry.orgnih.gov This strategy was successfully applied to the synthesis of natural products like balsoxin and texaline. nih.gov

The Stille cross-coupling reaction is another cornerstone of palladium catalysis, coupling an organotin reagent with an organic halide. youtube.com In the context of oxazole synthesis, a halogenated oxazole could be coupled with a phenylstannane, or a phenyl-substituted oxazole could be functionalized further. youtube.comyoutube.com The reaction is known for its tolerance of a wide variety of functional groups. youtube.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Similarly, the Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a versatile tool. A one-pot synthesis of trisubstituted oxazoles has been developed that culminates in a Suzuki-Miyaura coupling to introduce an aryl group at a specific position on the oxazole ring. ijpsonline.com

| Reaction | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Direct Arylation | Ethyl oxazole-4-carboxylate + Aryl halide | Regiocontrolled C-H functionalization at C2 or C5. | organic-chemistry.orgnih.gov |

| Stille Coupling | Organostannane + Organohalide | Tolerates a wide range of functional groups. | youtube.comyoutube.com |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Versatile for C-C bond formation in one-pot syntheses. | ijpsonline.com |

Copper-Catalyzed Cyclization and Oxidative Methods

Copper-catalyzed reactions have emerged as efficient and mild alternatives for constructing the oxazole scaffold. These methods often proceed via a tandem oxidative cyclization pathway. acs.org Polysubstituted oxazoles can be synthesized from readily available starting materials, such as benzylamines and β-dicarbonyl compounds (like ethyl acetoacetate), under mild conditions. acs.org These reactions frequently use an oxidant like tert-butyl hydroperoxide (TBHP) in combination with an additive like iodine. acs.org

Another approach involves the copper-catalyzed [3+2] annulation/olefination cascade between iodonium-phosphonium hybrid ylides and amides. organic-chemistry.org Copper catalysis is also effective for the intramolecular cyclization of functionalized enamides to produce substituted oxazoles. acs.org Furthermore, a copper-catalyzed tandem reaction starting from arylacetylenes and α-amino acids provides a route to 2,5-disubstituted oxazoles. organic-chemistry.org These methods are attractive due to their operational simplicity and the use of inexpensive and less toxic copper catalysts compared to palladium. acs.org

Van Leusen Oxazole Synthesis and Related Protocols

The Van Leusen oxazole synthesis , first reported in 1972, is a powerful one-pot reaction for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgijpsonline.comnih.gov The reaction is driven by the unique properties of TosMIC, which acts as a C-N-C building block. organic-chemistry.orgwikipedia.org The mechanism involves the deprotonation of TosMIC, nucleophilic attack on an aldehyde, cyclization to an oxazoline (B21484) intermediate, and subsequent elimination of toluenesulfinic acid to form the aromatic oxazole ring. organic-chemistry.orgwikipedia.org

This method is particularly effective for producing 5-substituted oxazoles. nih.gov However, variations allow for the synthesis of 4,5-disubstituted oxazoles, for example, by using a one-pot reaction of TosMIC with aldehydes and aliphatic halides in an ionic liquid. organic-chemistry.orgmdpi.com While the classic Van Leusen reaction uses an aldehyde, which would place the phenyl group at C5, modifications and related multi-component reactions can provide access to different substitution patterns. frontiersin.orgnih.gov For instance, a procedure starting from 2-chloroquinoline-3-carbaldehydes and TosMIC has been developed to generate 5-(2-chloroquinolin-3-yl)oxazole. nih.gov

Electrochemical Synthesis Approaches for Oxazoles

Electrochemical synthesis represents a modern, green approach to chemical transformations, often avoiding harsh reagents and stoichiometric oxidants. chemistryviews.org Several electrochemical methods for constructing polysubstituted oxazoles have been developed recently.

One such strategy involves the reaction of easily accessible aryl-substituted ketones with acetonitrile, which serves as both the solvent and a reactant. chemistryviews.orgacs.org The reaction occurs in a divided electrochemical cell using carbon felt for both the anode and cathode, under mild, room-temperature conditions. chemistryviews.org The process is enabled by activators like trifluoroacetic anhydride (B1165640) (TFAA) and proceeds through a Ritter-type reaction followed by oxidative cyclization. acs.orgacs.org This method demonstrates good functional group tolerance and provides high yields. chemistryviews.org

Another innovative electrochemical approach describes a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.orgrsc.org This transition-metal-free method generates an acyloxyphosphonium ion intermediate via anodic oxidation, which then undergoes cycloaddition to form the oxazole ring. rsc.orgrsc.org These electrosynthesis protocols are advantageous for their sustainability and mild reaction conditions. rsc.orgpku.edu.cn

Isomerization Reactions from Isoxazole (B147169) Precursors

The formation of oxazole rings, including oxazole-4-carboxylates, can be achieved through the rearrangement of isoxazole precursors. These reactions often proceed through high-energy intermediates and can be triggered by thermal, photochemical, or catalytic conditions.

One notable method involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. nih.gov Under specific conditions (dioxane, 105 °C), these precursors rearrange to yield isoxazole-4-carboxylic esters and amides in good yields. nih.gov Significantly, when 4-formyl-5-methoxyisoxazoles are used as starting materials, they isomerize under the same Fe(II)-catalyzed conditions to produce methyl oxazole-4-carboxylates. nih.gov The mechanism of this transformation can be controlled by adjusting the reaction conditions. For instance, milder conditions (MeCN, 50 °C) allow for the isolation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates. nih.gov These azirines are versatile, as they can be quantitatively isomerized into oxazoles through noncatalytic thermolysis in a high-boiling solvent like o-dichlorobenzene at 170 °C. nih.gov

Photochemical isomerization represents another pathway from isoxazoles to oxazoles. This process typically involves the irradiation of the isoxazole with UV light (200–330 nm), which induces homolysis of the weak N–O bond to form an acyl azirine intermediate, which then rearranges to the more stable oxazole ring. nih.gov

Table 1: Isomerization of Isoxazole Precursors to Oxazoles

| Precursor Type | Conditions | Product | Key Finding | Citation |

|---|---|---|---|---|

| 4-Formyl-5-methoxyisoxazoles | Fe(II) catalyst, Dioxane, 105 °C | Methyl oxazole-4-carboxylates | Direct catalytic conversion to oxazole carboxylates. | nih.gov |

Sustainable and Green Chemistry Approaches in Oxazole Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes. The synthesis of oxazoles, including this compound, has benefited from these advancements through metal-free methodologies and the application of reusable catalytic systems.

Metal-free synthesis offers the advantage of avoiding contamination of the final product with toxic heavy metals and simplifies purification. Several such methods for oxazole synthesis have been developed. A notable strategy involves the cyclization of substituted 2-oxo-2-phenylethyl acetate and amines, which proceeds through C–O bond cleavage and subsequent C–N and C–O bond formation in a single pot. rsc.org This reaction uses iodine as the sole oxidant and is characterized by its broad substrate scope under metal-free conditions. rsc.org

Other metal-free approaches include:

The use of trifluoromethanesulfonic acid (TfOH) to catalyze the coupling of α-diazoketones with amides, providing a simple, mild route to 2,4-disubstituted oxazoles. organic-chemistry.org

An iodine-catalyzed tandem oxidative cyclization, where a t-BuOOH/I₂ system mediates the domino reaction from readily available starting materials under mild conditions. organic-chemistry.org

Visible-light-induced, catalyst-free, three-component reactions that assemble 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles, demonstrating high efficiency and atom economy. nih.gov

The classic Van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate, is another inherently metal-free method for generating the oxazole core. nih.govwikipedia.orgorganic-chemistry.org

The principles of green chemistry encourage the use of catalysts that can be easily recovered and reused, minimizing waste and cost. Ionic liquids (ILs) have emerged as important "green" solvents and catalysts due to their low volatility, thermal stability, and recyclability. tandfonline.com

An improved one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using ionic liquids such as [bmim]Br, [bmim][BF₄], and [bmim][PF₆] as the reaction medium. nih.govorganic-chemistry.org This method provides high yields and, crucially, the ionic liquid can be recovered and reused for up to six consecutive runs without a significant drop in product yield. organic-chemistry.orgmdpi.com Task-specific ionic liquids, such as piperidine-appended imidazolium (B1220033) salts, have also been employed as both the solvent and the base in one-pot syntheses, with the ILs being recyclable. nih.govijpsonline.com

Heterogeneous catalysts offer another avenue for reusability. Magnetite (Fe₃O₄) nanoparticles have been used as magnetic supports for catalysts in various organic transformations, including the synthesis of oxazole derivatives. researchgate.netresearchgate.net These nanocatalysts are easily separated from the reaction mixture using an external magnet, allowing for simple recovery and reuse. researchgate.net Similarly, a phosphine-gold(I) complex immobilized on an MCM-41 silica (B1680970) support has been shown to be an effective heterogeneous catalyst for oxazole synthesis, capable of being recovered by simple filtration and reused for at least eight cycles without significant loss of activity. organic-chemistry.org

Table 2: Reusable Systems in Oxazole Synthesis

| System | Reaction Type | Reusability | Key Advantage | Citation |

|---|---|---|---|---|

| Ionic Liquid ([bmim]Br) | Van Leusen Synthesis | Up to 6 runs | Acts as a recyclable "green" solvent, simplifying the process. | organic-chemistry.orgmdpi.com |

| Magnetite Nanoparticles (Fe₃O₄) | General Heterocycle Synthesis | Multiple cycles | Catalyst is easily separated from the reaction mixture using an external magnet. | researchgate.netresearchgate.net |

| Immobilized Gold(I) Complex | [2+2+1] Annulation | At least 8 runs | Heterogeneous catalyst recovered by simple filtration. | organic-chemistry.org |

Chemical Transformations and Derivatization Strategies

Once synthesized, this compound can undergo various chemical transformations, both at the ethyl ester functional group and on the oxazole ring itself, to produce a range of derivatives.

The ethyl ester group at the C4 position can be readily converted to its corresponding carboxylic acid, 2-phenyl-1,3-oxazole-4-carboxylic acid, through hydrolysis. epa.gov This transformation is typically achieved via saponification, a base-mediated process. The general mechanism for basic hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group. mnstate.edu This forms a carboxylate salt, which is subsequently protonated during an acidic workup to yield the final carboxylic acid. mnstate.edu The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium forward. mnstate.edu

A specific protocol for a similar compound, a Boc-protected methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, details saponification using 1N sodium hydroxide in methanol (B129727) at 35 °C to successfully yield the desired carboxylic acid. caltech.edu This demonstrates a practical and effective method for the hydrolysis of ester groups on the oxazole ring.

Table 3: Representative Hydrolysis of an Oxazole Ester

| Substrate | Conditions | Product | Citation |

|---|---|---|---|

| Methyl 2-(tert-butoxycarbonylamino)-4-methyl-1,3-oxazole-5-carboxylate | 1N NaOH, MeOH, 35 °C | 2-(tert-butoxycarbonylamino)-4-methyl-1,3-oxazole-5-carboxylic acid | caltech.edu |

The oxazole ring possesses a distinct reactivity pattern. It contains a pyridine-like nitrogen atom at position 3 and a furan-like oxygen atom at position 1. pharmaguideline.com Generally, the ring is considered electron-deficient and is relatively resistant to electrophilic substitution unless activating, electron-releasing groups are present. pharmaguideline.com When such reactions do occur, the preferred site of attack is C4, followed by C5, and then C2. pharmaguideline.com For this compound, the C4 position is already substituted. Therefore, electrophilic attack would most likely target the unsubstituted C5 position.

Nucleophilic substitution reactions on the unsubstituted oxazole ring are uncommon and often result in ring cleavage rather than direct substitution. pharmaguideline.comslideshare.net However, the presence of electron-withdrawing groups can facilitate nucleophilic attack. pharmaguideline.com The carboxylate group at C4 is electron-withdrawing, which could potentially activate the ring towards nucleophiles. The most electron-deficient carbon is typically C2, making it the most susceptible to nucleophilic attack and deprotonation by strong bases, although in the target molecule this position is occupied by a phenyl group. pharmaguideline.com

Modern cross-coupling reactions provide a powerful tool for the functionalization of the oxazole ring. Palladium-catalyzed direct arylation has been used to introduce aryl groups at both the C2 and C5 positions of oxazoles. organic-chemistry.org The regioselectivity of these reactions can be controlled; for instance, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents through the use of specific phosphine (B1218219) ligands. organic-chemistry.org This allows for the selective derivatization of the oxazole core, representing a formal substitution reaction on the ring.

Functionalization of the Phenyl and Other Substituent Groups

The chemical modification of the 2-phenyl group attached to the oxazole ring is a key strategy for creating diverse derivatives. While direct electrophilic substitution on this compound is not extensively detailed in the examined literature, reactions on analogous 2-phenyl-oxazole systems suggest that the phenyl ring is amenable to standard aromatic functionalization. The oxazole ring itself is relatively electron-deficient, making electrophilic attack on its carbon atoms difficult unless activating groups are present. pharmaguideline.comslideshare.netyoutube.com Consequently, electrophilic substitution is anticipated to occur preferentially on the more activated 2-phenyl substituent.

Common transformations applicable to the phenyl ring include:

Nitration: The introduction of a nitro group (–NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. This can be followed by reduction to an amino group (–NH₂). The resulting aniline (B41778) derivative can be further modified, for instance, through diazotization to create azo compounds. nih.gov

Halogenation: The installation of halogen atoms (e.g., –Br, –Cl) onto the phenyl ring. A brominated phenyl group on an oxazole scaffold can serve as a handle for further carbon-carbon bond-forming reactions, such as the Suzuki coupling with various phenyl boronic acids. tandfonline.com

Hydroxylation: The synthesis of phenolic derivatives, such as those with a resorcinol (B1680541) structure on the 2-phenyl group, has been explored for related 2-phenylbenzo[d]oxazole scaffolds. nih.gov These phenolic groups can then act as sites for further derivatization.

Suzuki Coupling: As demonstrated with related compounds, a halogenated 2-phenyl-oxazole can undergo palladium-catalyzed Suzuki coupling reactions with substituted phenyl boronic acids to generate biphenyl-substituted oxazole derivatives. tandfonline.com

These reactions allow for the systematic modification of the electronic and steric properties of the 2-phenyl group, enabling the exploration of structure-activity relationships in various applications.

Introduction of Keto and Halo Substituents at the 4-position

Modification of the 4-position by replacing or transforming the ethyl carboxylate group is a critical path to novel derivatives. Synthetic strategies generally focus on building the desired 4-substituent during the ring's formation rather than direct conversion of the ester.

Introduction of Keto Substituents

The synthesis of 4-keto-oxazoles, such as 4-acetyl or 4-aroyl derivatives, is typically achieved through multi-step synthetic sequences that construct the oxazole ring with the keto group already in place or in a precursor form.

One prominent method involves the use of 3-oxazoline-4-carboxylates as key intermediates. These can be prepared from aldehydes and subsequently react with Grignard reagents. This reaction leads to the facile preparation of 4-keto-oxazole derivatives. nih.govacs.org

Another effective protocol involves the ring-opening of 4-[(methylthio)(aryl)methylene]-2-phenyl-5-oxazolone precursors with carbon nucleophiles like Grignard reagents. The resulting α-acylenamide intermediate is then subjected to copper-catalyzed intramolecular cyclization to furnish the final 4-acyl-2-phenyl-oxazole. acs.org This method has been successfully used to synthesize a variety of 4-aroyl and 4-alkanoyl oxazoles. acs.org

Table 1: Examples of Synthesized 4-Keto-Oxazole Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Derivative Name | C4-Substituent | Synthetic Precursor | Method | Reference |

|---|---|---|---|---|

| 2-Phenyl-5-(4-methoxyphenyl)-4-(n-pentanoyl)oxazole | n-Pentanoyl | 4-[(Methylthio)(4-methoxyphenyl)methylene]-2-phenyl-5-oxazolone | Grignard reaction followed by Cu-catalyzed cyclization | acs.org |

| 4-Aroyl-2-phenyl-5-(aryl)oxazoles | Aroyl | 4-[(Methylthio)(aryl)methylene]-2-phenyl-5-oxazolone | Grignard reaction followed by Cu-catalyzed cyclization | acs.org |

| 4-Keto-oxazole derivatives | General Keto | 3-Oxazoline-4-carboxylates | Reaction with Grignard reagents | nih.govacs.org |

Introduction of Halo Substituents

The direct halogenation of this compound at the C4 position is not a commonly reported transformation. Instead, the synthesis of 4-halo-oxazoles generally relies on synthetic routes that utilize halogenated building blocks from the outset.

For example, the synthesis of 4-bromo-2,5-substituted oxazoles has been achieved from N-arylethylamides through a one-pot reaction involving benzylic bromination followed by cyclization and a second bromination/elimination sequence. researchgate.net This method builds the ring system entirely, rather than modifying a pre-existing oxazole. The use of intermediates like ethyl 2-chlorooxazole-4-carboxylate in palladium-catalyzed reactions also highlights the strategy of using pre-halogenated starting materials for further elaboration. researchgate.net

While direct C4-halogenation methods are not readily found, the reactivity of halogens on the oxazole ring is established. The order of reactivity for nucleophilic substitution is C2 >> C4 > C5. tandfonline.com This indicates that a halogen at the C4 position would be a viable functional group for subsequent nucleophilic displacement reactions, provided an efficient synthetic route to such compounds is developed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and stability of oxazole (B20620) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the stability and reactivity of molecules. For heterocyclic compounds like oxazole derivatives, DFT calculations can provide insights into their optimized geometry and thermodynamic stability. mdpi.com Studies on related heterocyclic systems, such as 1,5-benzodiazepin-2-thione derivatives, have utilized the B3LYP/6-31G** level of theory to attain and confirm the stability of their optimized geometries. mdpi.com Similarly, investigations into 1,3,4-oxadiazole (B1194373) derivatives have employed DFT to understand their stability and reactivity, suggesting that such computational approaches are well-established for assessing the properties of organic molecules. vensel.org

In the context of reaction mechanisms, DFT has been used to clarify processes like 1,3-dipolar cycloadditions, which are relevant for the synthesis of heterocyclic compounds. beilstein-journals.org For instance, the synthesis of some oxazole derivatives involves the cyclization of intermediates, and DFT can model the transition states and energy barriers of these reactions, providing a deeper understanding of the synthetic pathway. nih.gov

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. materialsciencejournal.org

For related heterocyclic compounds, DFT calculations have been used to determine these parameters. For example, in a study of an ethyl tetrahydropyrimidine-carboxylate derivative, the HOMO and LUMO energies were calculated to understand its electronic behavior. materialsciencejournal.org Similar analyses on oxazole and its derivatives show how substituents on the oxazole ring influence the electronic structure. researchgate.net The molecular electrostatic potential (MESP) is another critical aspect, as it helps to identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attacks. materialsciencejournal.org

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Dihydropyrimidine Derivative This table presents data for Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a representative example of a related heterocyclic system.

| Parameter | Value (eV) |

| HOMO Energy | -6.04 |

| LUMO Energy | -1.78 |

| Energy Gap (HOMO-LUMO) | 4.26 |

Source: Adapted from a theoretical and experimental appraisal of the compound. materialsciencejournal.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational techniques for predicting how a molecule might interact with a biological target, such as a protein or enzyme. This is particularly relevant in drug discovery and design.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These simulations can estimate the binding affinity, which is often expressed as a docking score or binding energy. For example, studies on various 1,3,4-oxadiazole derivatives have used molecular docking to evaluate their potential as inhibitors for specific enzymes by analyzing their binding modes and interactions with amino acid residues in the active site. nih.govmdpi.com

In research concerning 4-phenyl-2-oxazole derivatives, molecular docking was employed to investigate their potential as phosphodiesterase type 4 (PDE4) inhibitors. The results suggested that specific substitutions on the phenyl ring could enhance binding interactions within the metal-binding pocket of the enzyme. nih.gov Similarly, docking studies on other oxazole-containing compounds have helped to rationalize their biological activities by revealing key interactions like hydrogen bonds with receptor targets. researchgate.net

Spectroscopic Characterization and Validation using Theoretical Methods

Theoretical calculations are crucial for the accurate interpretation and validation of experimental spectroscopic data.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, can provide valuable confirmation of signal assignments in experimental spectra. mdpi.com

For complex heterocyclic structures, comparing experimental and calculated NMR data is a standard practice for unambiguous structural elucidation. ipb.pt In studies of regioisomeric 1,2-oxazole-4-carboxylates, ¹H, ¹³C, and ¹⁵N NMR data were crucial for distinguishing between isomers, with theoretical calculations supporting the assignments. beilstein-journals.org For instance, the ¹³C NMR spectrum of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been characterized, providing reference points for the chemical shifts of the carbon atoms in the oxazole ring and its substituents. vensel.org

Table 2: Experimental ¹³C NMR Chemical Shifts for Structurally Related Oxazole and Tetrahydropyrimidine Derivatives This table provides reference chemical shifts from compounds structurally related to Ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C=O (ester) | 165.8 |

| Phenyl C | 126.7-145.3 | |

| C-4 (pyrimidine ring) | 54.4 | |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | C-2 (oxazole) | Not specified |

| C-4 (oxazole) | Not specified | |

| C-5 (oxazole) | Not specified |

Source: Data adapted from supporting information and a study on a bromo-oxazole derivative. vensel.orgrsc.org

Mass Spectrometry and Infrared Spectroscopy

The structural elucidation of "this compound" relies significantly on mass spectrometry (MS) and infrared (IR) spectroscopy. These techniques provide critical information regarding the molecular weight, elemental composition, and the presence of key functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For "this compound" (C12H11NO3), the monoisotopic mass is calculated to be 217.0739 g/mol . epa.gov High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak [M]+ at this m/z value, confirming the elemental composition.

Predicted Mass Spectrometry Data for a Structural Isomer

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 218.08118 |

| [M+Na]+ | 240.06312 |

| [M-H]- | 216.06662 |

| [M+NH4]+ | 235.10772 |

| [M+K]+ | 256.03706 |

Data for Ethyl 4-phenyl-1,3-oxazole-2-carboxylate, a structural isomer of the title compound. uni.lu

In the experimental analysis of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate , mass spectrometry was used for characterization, supporting the successful synthesis of the oxazole derivative. vensel.org The fragmentation of "this compound" would likely involve the initial loss of the ethoxy group from the ester, followed by cleavage of the ester group itself, and potential fragmentation of the oxazole or phenyl rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its constituent parts.

While a specific experimental spectrum for the title compound is not provided in the searched literature, the IR spectra of analogous compounds allow for an accurate prediction of the key vibrational frequencies. For example, the synthesis of various oxazole derivatives consistently reports characteristic peaks for the carbonyl group of the ester, C=N and C=C bonds of the aromatic systems, and C-O stretching vibrations. vensel.orgnih.govcbijournal.com

Expected Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ester) | ~1720-1740 | Strong absorption, characteristic of the carbonyl stretch. |

| C=N (Oxazole) | ~1650 | Stretching vibration of the imine bond within the oxazole ring. |

| C=C (Aromatic) | ~1600, ~1450 | Medium to weak absorptions from the phenyl and oxazole rings. |

| C-O (Ester & Oxazole) | ~1200-1300 | Stretching vibrations of the C-O single bonds. |

| C-H (Aromatic) | ~3000-3100 | Stretching vibrations of the sp² hybridized C-H bonds. |

In the characterization of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate , IR spectroscopy was a key technique used to confirm the presence of the ester and oxazole functionalities, supporting the structural assignment. vensel.org Similarly, the IR spectrum of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate showed a strong C=O absorption at 1732 cm⁻¹, indicative of the ester group. nih.gov

X-ray Crystallography for Unambiguous Structural Assignments

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous evidence of molecular connectivity, conformation, and intermolecular interactions, which is invaluable for the structural elucidation of complex organic molecules.

For novel compounds such as "this compound," single-crystal X-ray diffraction analysis would provide the absolute confirmation of its structure. While a crystal structure for the title compound itself has not been reported in the surveyed literature, the crystallographic analysis of a closely related derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate , demonstrates the power of this technique in the study of oxazole systems. vensel.org

The study of this analog revealed that the compound crystallizes in the monoclinic space group P21/n. vensel.org The analysis provided precise bond lengths and angles, confirming the planar nature of the oxazole ring and the relative orientations of the phenyl and ethyl carboxylate substituents.

Crystallographic Data for a Closely Related Oxazole Derivative

| Parameter | Value |

|---|---|

| Compound | Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate |

| Molecular Formula | C13H12BrNO4 |

| Molecular Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Data from the single-crystal X-ray diffraction analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. vensel.org

The crystallographic data also elucidates intermolecular interactions, such as hydrogen bonds and π-stacking, which influence the packing of molecules in the crystal lattice. In the case of the bromo-substituted analog, the analysis revealed the presence of intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds, which stabilize the crystal structure. vensel.org Such detailed structural information is crucial for understanding the solid-state properties of the compound and can inform the design of new materials with desired characteristics.

The use of X-ray crystallography has been pivotal in confirming the structures of other complex heterocyclic systems incorporating oxazole moieties, leaving no ambiguity in their structural assignment. researchgate.netresearchgate.netmdpi.comeurjchem.com

Advanced Research Applications and Future Directions

Utility as Building Blocks in Complex Organic Synthesis

The oxazole (B20620) nucleus is a versatile and stable heterocyclic scaffold, making compounds like Ethyl 2-phenyl-1,3-oxazole-4-carboxylate highly valuable as building blocks in the synthesis of more complex molecules. nih.gov The ester functional group at the C4 position and the potential for reactivity at other positions on the oxazole ring provide synthetic handles for elaboration and the construction of intricate molecular architectures. organic-chemistry.org

One of the key strategies involves the functionalization of the oxazole core. For instance, palladium-catalyzed direct (hetero)arylation reactions have been successfully employed on ethyl oxazole-4-carboxylate to create 2,5-di(hetero)arylated oxazoles. organic-chemistry.org This method allows for the regiocontrolled introduction of various aryl and heteroaryl groups, demonstrating the compound's utility in building a diverse library of polysubstituted heterocyclic systems. organic-chemistry.org Such transformations are crucial for generating molecules with specific steric and electronic properties required for various applications. organic-chemistry.org

Furthermore, the oxazole ring itself can be a precursor to other chemical structures. The inherent reactivity of the oxazole system, including its participation as a diene in Diels-Alder reactions, opens up pathways to complex polycyclic compounds that would be challenging to synthesize otherwise. thepharmajournal.com The strategic placement of substituents, such as the phenyl group at C2 and the ethyl carboxylate at C4, influences the reactivity and regioselectivity of these cycloaddition reactions, guiding the synthesis toward desired complex targets. thepharmajournal.com The development of methods like the van Leusen oxazole synthesis, which allows for the creation of diverse oxazole derivatives, further underscores the role of these compounds as foundational units for constructing elaborate molecules, including those with potential medicinal value. nih.gov The adaptability of the oxazole scaffold is also seen in its use for creating multi-substituted complex molecules, such as pyrimidine (B1678525) derivatives containing different heterocyclic substituents. nih.gov

Potential Applications in Materials Science

The oxazole ring is not only a key component in biological chemistry but also possesses intriguing photophysical and photochemical properties, making its derivatives promising candidates for applications in materials science. thepharmajournal.com Compounds containing the oxazole moiety have been investigated for their use in semiconductor devices and as non-linear optical materials. thepharmajournal.com The conjugated system formed by the phenyl ring and the oxazole core in this compound suggests potential for electronic and optical applications.

Research into related heterocyclic compounds reinforces this potential. For example, derivatives of 1,3,4-oxadiazole (B1194373), which is structurally similar to the 1,3-oxazole ring, are known to have applications as scintillators, laser dyes, and in the production of organic light-emitting diodes (OLEDs). nih.gov These applications stem from the electron-transfer and luminescent properties of the conjugated heterocyclic systems. nih.gov Similarly, oxazole derivatives are being explored for their potential in creating advanced materials with specific electronic and optical characteristics.

The ability to synthesize a wide array of substituted oxazoles allows for the fine-tuning of their physical properties. By modifying the substituents on the core oxazole ring, researchers can alter characteristics such as fluorescence, conductivity, and thermal stability, tailoring the molecules for specific functions in materials science, such as in the development of novel polymers or as anti-corrosion agents. thepharmajournal.comnih.gov

Future Perspectives in Medicinal Chemistry and Drug Discovery of Oxazole Derivatives

The oxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. tandfonline.comnih.gov The five-membered aromatic ring, containing both nitrogen and oxygen atoms, can engage with enzymes and receptors through various non-covalent interactions, leading to a broad spectrum of biological activities. nih.govtandfonline.com Consequently, oxazole derivatives are continuously being investigated for the development of new therapeutic agents. tandfonline.comnih.gov

The future of oxazole derivatives in drug discovery is particularly bright in the field of oncology. benthamdirect.com Numerous studies have highlighted the potent anticancer activity of oxazole-containing compounds. benthamdirect.comresearchgate.net These molecules have been shown to inhibit a variety of cancer-related targets, including protein kinases, DNA topoisomerases, and tubulin, thereby inducing apoptosis in cancer cells. benthamdirect.comresearchgate.net The ability to readily synthesize diverse libraries of oxazole derivatives allows for extensive structure-activity relationship (SAR) studies, which are crucial for designing highly potent and selective anticancer drugs with improved pharmacokinetic profiles. benthamdirect.com For instance, derivatives of 2-aryl-1,3-oxazole-4-carboxylates have been synthesized and screened for their cytotoxic activity against numerous cancer cell lines, with some showing significant potency. researchgate.net

Beyond cancer, oxazoles are being explored for a multitude of other therapeutic applications, including as anti-inflammatory, antimicrobial, antidiabetic, and antiviral agents. nih.govthepharmajournal.com The structural and chemical diversity of the oxazole scaffold makes it an ideal platform for discovering novel drug candidates for a wide array of diseases. nih.gov Ongoing research focuses on the rational design of new oxazole derivatives with enhanced biological activity and reduced toxicity. tandfonline.com The continuous development of innovative synthetic methodologies, including green chemistry approaches, will further facilitate the exploration of the vast chemical space of oxazole derivatives, paving the way for the discovery of the next generation of medicines. ijpsonline.comrjstonline.com

常见问题

Q. What are the optimized synthetic routes for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, and how do their yields compare?

The compound is commonly synthesized via cross-coupling reactions. A high-yield method (87%) involves Suzuki-Miyaura coupling between ethyl 2-bromo-1,3-oxazole-4-carboxylate and phenylboronic acid under palladium catalysis . Alternatively, direct arylation of ethyl 4-oxazolecarboxylate with chlorobenzene achieves 86% yield . Key factors include catalyst selection (e.g., Pd(PPh₃)₄), reaction time, and purification via silica gel chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1730 cm⁻¹), while ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., aromatic protons at δ 7.4–8.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calcd. 232.0979) . For derivatives like sulfonamide analogs, LC-MS and elemental analysis ensure purity and structural fidelity .

Q. How is chromatographic purification applied post-synthesis, and what challenges arise?

Silica gel chromatography is standard for isolating the target compound from byproducts. Solvent systems (e.g., ethyl acetate/hexane gradients) resolve polar impurities. Challenges include optimizing solvent ratios to prevent co-elution and minimizing decomposition of thermally sensitive intermediates .

Advanced Research Questions

Q. How can functionalization of the oxazole core enhance biological or material properties?

Sulfonylation at the 5-position introduces sulfonyl groups (e.g., using sulfonamide reagents), enabling applications in medicinal chemistry. Derivatives like methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate show improved thermal stability (m.p. 144–146°C) and potential bioactivity . Computational modeling (e.g., DFT) aids in predicting electronic effects of substituents .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 86% vs. lower yields in scaled-up reactions) may stem from trace moisture sensitivity or catalyst deactivation. Reproducibility requires strict anhydrous conditions, inert atmospheres, and catalyst recycling strategies. Kinetic studies (e.g., monitoring via TLC or in situ IR) can identify rate-limiting steps .

Q. What crystallographic data are available for related oxazole derivatives, and how do they inform structural analysis?

Crystal structures of analogs (e.g., methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate) reveal planar oxazole rings and hydrogen-bonding networks (e.g., N–H⋯O interactions). Space group data (e.g., monoclinic P2₁/c) and unit cell parameters (a, b, c, β) assist in validating computational models . SHELX software is widely used for refinement .

Q. How does chemoselective fractionation improve the isolation of oxazole-based intermediates?

Chemoselective adsorbents (e.g., thiol-functionalized resins) can separate oxazole derivatives from reaction mixtures. For example, mercury(I) perchlorate-mediated purification removes sulfur-containing byproducts, enhancing LC-MS signal clarity for target analytes .

Methodological Considerations

- Synthetic Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and ligands to improve cross-coupling efficiency .

- Data Validation : Cross-reference NMR assignments with DEPT-135/HSQC to resolve overlapping signals .

- Crystallography : Use SHELXL for refining high-resolution data; twinning and disorder require careful handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。